AZ-27 (CAS 1516772-44-3): 75-Fold Greater Potency than YM-53403 Against RSV A2
AZ-27 exhibits a 75-fold improvement in antiviral potency against RSV A2 relative to its predecessor YM-53403 under multicycle growth conditions [1]. AZ-27 was derived via scaffold modification of YM-53403, demonstrating a direct structure-activity relationship benefit [2]. The reduced EC50 translates to lower compound requirements in antiviral assays, reducing cost per experiment and minimizing potential off-target effects from high compound concentrations.
| Evidence Dimension | RSV A2 antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 10 nM |
| Comparator Or Baseline | YM-53403: EC50 ≈ 750 nM (calculated from 75-fold difference) |
| Quantified Difference | 75-fold increased potency |
| Conditions | RSV A2 strain; multicycle growth conditions; 3-day infection ELISA in HEp-2 cells |
Why This Matters
For laboratories utilizing YM-53403 as a control or reference, AZ-27 offers a direct potency upgrade, enabling studies at lower compound concentrations with reduced solvent artifacts and improved signal-to-noise ratios.
- [1] Tiong-Yip CL, Aschenbrenner L, Johnson KD, McLaughlin RE, Fan J, Challa S, et al. Characterization of a respiratory syncytial virus L protein inhibitor. Antimicrob Agents Chemother. 2014 Jul;58(7):3867-73. View Source
- [2] Xiong H, Foulk M, Aschenbrenner L, Fan J, Tiong-Yip CL, Johnson KD, et al. Discovery of a potent respiratory syncytial virus RNA polymerase inhibitor. Bioorg Med Chem Lett. 2013 Dec 15;23(24):6789-93. View Source
